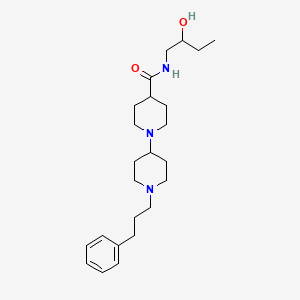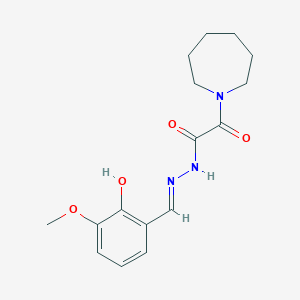
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as BMS-986231, is a novel small molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is a protein that is primarily expressed in the small intestine and is responsible for the absorption of glucose and galactose from the diet. BMS-986231 has been shown to reduce glucose absorption in preclinical studies, making it a potential candidate for the treatment of type 2 diabetes.
Wirkmechanismus
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting SGLT1, which is responsible for the absorption of glucose and galactose in the small intestine. By inhibiting SGLT1, this compound reduces the amount of glucose that is absorbed from the diet, leading to improved glycemic control.
Biochemical and Physiological Effects
This compound has been shown to reduce glucose absorption and improve glycemic control in preclinical studies. Additionally, this compound has been found to reduce body weight and improve insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has several advantages for use in lab experiments, including its potent and selective inhibition of SGLT1 and its ability to reduce glucose absorption and improve glycemic control. However, there are also limitations to the use of this compound in lab experiments, including the need for careful dosing to avoid potential toxic effects and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, including its use in combination with other antidiabetic agents, its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease, and its potential use in the prevention of type 2 diabetes in high-risk populations. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide involves several steps, including the reaction of 4-piperidone with 3-phenylpropanoic acid to form the corresponding amide. This amide is then reacted with 2-chlorobutanol to form the hydroxybutyl derivative, which is subsequently converted to the final product through a series of steps involving reductive amination and acylation.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxybutyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models of type 2 diabetes and has shown promising results in reducing glucose absorption and improving glycemic control. In a study conducted on diabetic rats, this compound was found to significantly reduce glucose absorption and improve glucose tolerance. Additionally, this compound was found to reduce body weight and improve insulin sensitivity in these animals.
Eigenschaften
IUPAC Name |
N-(2-hydroxybutyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-2-23(28)19-25-24(29)21-10-17-27(18-11-21)22-12-15-26(16-13-22)14-6-9-20-7-4-3-5-8-20/h3-5,7-8,21-23,28H,2,6,9-19H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYCPCUKSQOWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)

![methyl 2-[(3-isopropoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B6123519.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)
![1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)



![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
